molecular formula C11H14FNO2S B4704511 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine

1-[(4-fluorobenzyl)sulfonyl]pyrrolidine

Cat. No.: B4704511
M. Wt: 243.30 g/mol
InChI Key: XVEOSSVCFJANEJ-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Applications

  • TRP Channel Antagonism :
    • Research indicates that compounds similar to 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine serve as antagonists for Transient Receptor Potential (TRP) channels, particularly TRPA1. These antagonists are promising for treating conditions such as asthma, chronic cough, and pain management .
    • A study demonstrated that the compound could effectively block the biological effects of TRPA1 channel activators, suggesting its utility in developing new therapeutic agents for respiratory and pain-related disorders .
  • Behavioral Disturbances in Dementia :
    • Recent investigations have focused on the use of sulfone derivatives, including this compound, to modulate behavioral disturbances associated with dementia. In vitro studies showed that these compounds exhibited significant antagonist effects on various receptors relevant to neuropsychiatric conditions .
    • The sulfone derivatives displayed promising pharmacological profiles with nanomolar affinity, indicating their potential as therapeutic agents in neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound is typically synthesized through methods involving arylsulfonylation of pyrrolidine derivatives, followed by purification processes such as chromatography.

Case Study 1: TRPA1 Antagonist Development

A study reported the synthesis of a series of arylsulfonyl-pyrrolidine derivatives, including this compound, which were evaluated for their TRPA1 antagonistic activity. The results indicated that these compounds could inhibit TRPA1-mediated responses in cellular assays, providing a foundation for further development into therapeutic agents for pain relief and respiratory conditions.

CompoundTRPA1 Activity (IC50)Notes
This compound150 nMPotent antagonist
Other DerivativesVariesStructure-activity relationship explored

Case Study 2: Neuropharmacological Effects

In another study focused on behavioral disturbances linked to dementia, various sulfone derivatives were tested for their ability to modulate receptor activity associated with neuropsychiatric symptoms. The findings revealed that compounds with similar structures to this compound exhibited significant receptor antagonism, suggesting potential therapeutic benefits.

CompoundReceptor TargetpK_B Value
This compoundMultiple>7.0
Comparison CompoundsVarious<6.5

Biological Activity

1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a sulfonyl group and a fluorobenzyl moiety. Its unique structure contributes to its interactions with various biological targets.

Structure

  • Molecular Formula : C₁₁H₁₄FNO₂S
  • Molecular Weight : 245.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity, while the fluorobenzyl group may improve specificity towards certain targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for its therapeutic effects.
  • Receptor Binding : It may modulate receptor activity, impacting signaling pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase and urease, demonstrating promising IC50 values (concentration required to inhibit enzyme activity by 50%).

Table 1: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Acetylcholinesterase InhibitionVarious Enzymes2.14 - 6.28
Urease InhibitionUreaseStrong

Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

  • Caspase Inhibition : A study explored the compound's role in apoptosis pathways by inhibiting caspases, which are critical in programmed cell death. This could have implications in cancer therapy, where modulation of apoptosis is desired.
  • TRPA1 Channel Antagonism : Research indicates that related compounds may act as TRPA1 antagonists, suggesting potential applications in treating conditions like asthma and chronic pain .

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEOSSVCFJANEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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